3-(1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S/c1-28-16-5-4-13(20)11-17(16)29(26,27)23-9-6-14(7-10-23)24-12-22-18-15(19(24)25)3-2-8-21-18/h2-5,8,11-12,14H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMJUTWRHYXWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 434.9 g/mol. Its structural features include a pyrimidine ring, a chloro substituent, and a sulfonyl group attached to a piperidine ring. The presence of these functional groups contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN4O4S |
| Molecular Weight | 434.9 g/mol |
| CAS Number | 2034519-88-3 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity, potentially modulating the activity of target proteins involved in various metabolic pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which are critical in cancer progression and other diseases .
Anticancer Properties
Research indicates that compounds similar to 3-(1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Studies
- Inhibition Studies : A study examining the inhibition of specific kinases found that similar compounds can effectively suppress kinase activity at low nanomolar concentrations. This highlights the potential for using 3-(1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one in targeted cancer therapies .
- Synergistic Effects : Research has indicated that when combined with other therapeutic agents, this compound may enhance the efficacy of existing treatments through synergistic mechanisms. This is particularly relevant in multi-drug resistance scenarios commonly seen in cancer therapy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
Substituent Effects on Activity
- Sulfonamide Groups : The target compound’s 5-chloro-2-methoxyphenylsulfonyl group may enhance binding to enzymatic pockets (e.g., kinases or bacterial targets) via hydrophobic and hydrogen-bonding interactions. Similar sulfonamide-modified piperidines in and show cell-penetrant properties .
- Piperidine Modifications : Piperidine substitutions (e.g., 4-(3,4-dichlorobenzyl)piperidine in ) improve bioavailability and target engagement. The target compound’s piperidine-sulfonyl linkage may balance solubility and membrane permeability .
- Hydrazinyl and Triazole Moieties : Hydrazine-linked derivatives () exhibit enhanced antimicrobial and antitumor activity, suggesting that polar groups at the 2- or 3-position optimize interactions with biological targets .
Physicochemical Properties
- Hydrogen Bonding: The sulfonyl group (hydrogen bond acceptor) and pyrimidinone core (hydrogen bond donor) may enhance target binding, as observed in kinase inhibitors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine intermediate followed by coupling with a pyridopyrimidinone scaffold. Key steps include:
- Sulfonylation : React 5-chloro-2-methoxyphenylsulfonyl chloride with a piperidine derivative under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .
- Coupling : Use nucleophilic substitution or transition-metal catalysis (e.g., Buchwald-Hartwig conditions) to attach the pyridopyrimidinone core. Optimize temperature (0–80°C) and solvent (DMF, THF) based on intermediate stability .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are recommended for structural validation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) to confirm regiochemistry and substituent positions. For example, the sulfonyl group’s resonance appears at ~3.3–3.5 ppm (¹H) and 110–120 ppm (¹³C) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]⁺ expected within ±0.5 Da). High-resolution MS (HRMS) resolves isotopic patterns for Cl and S atoms .
- Elemental Analysis : Validate C, H, N, S, and Cl content (deviation ≤0.4% for theoretical values) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles. Avoid inhalation of fine powders via fume hoods .
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis/oxidation .
- Spill Management : Neutralize with sodium bicarbonate, collect with absorbent materials, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model binding to target proteins (e.g., kinases). Validate docking poses with MD simulations (GROMACS) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry. Prepare protein in phosphate buffer (pH 7.4) and titrate with compound dissolved in DMSO (<1% final concentration) .
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., ATPase activity) with IC50 determination. Include positive controls (e.g., staurosporine for kinases) .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time. Use ATP quantification (CellTiter-Glo) to normalize viability data .
- Metabolomic Profiling : Perform LC-MS/MS to identify off-target effects or metabolite interference. Compare results under varying pH/temperature conditions .
- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance. Report 95% confidence intervals for IC50 values .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Convert to hydrochloride or mesylate salts via reaction with HCl/methanesulfonic acid in ethanol .
- Nanoformulation : Prepare liposomal suspensions (e.g., DSPC/cholesterol) using thin-film hydration. Characterize particle size (DLS: 100–200 nm) and encapsulation efficiency (UV-Vis) .
- Pharmacokinetic Profiling : Conduct IV/oral dosing in rodents. Measure plasma concentrations (LC-MS/MS) and calculate AUC, t½, and Cmax .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
